2-(2-formylphenyl)benzoic Acid
Overview
Description
2-(2-Formylphenyl)benzoic acid is an organic compound with the molecular formula C14H10O3 It is characterized by the presence of a formyl group (-CHO) attached to the second position of a phenyl ring, which is itself attached to a benzoic acid moiety
Mechanism of Action
Target of Action
It’s known that benzylic compounds, a category to which this compound belongs, often interact with enzymes and receptors in the body due to their aromatic ring structure .
Mode of Action
It’s known that benzylic compounds can undergo various reactions due to the adjacent aromatic ring . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Benzoic acid derivatives, which include this compound, are known to be involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways . These pathways are crucial for the synthesis of many secondary metabolites in plants .
Result of Action
The interactions of benzylic compounds with biological targets can lead to various cellular responses, depending on the specific targets and the nature of the interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-formylphenyl)benzoic acid typically involves the formylation of 2-phenylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The reaction proceeds as follows:
Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.
Formylation: The Vilsmeier reagent then reacts with 2-phenylbenzoic acid to introduce the formyl group at the ortho position relative to the phenyl ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial synthesis would likely involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The formyl group in this compound can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(2-carboxyphenyl)benzoic acid.
Reduction: 2-(2-hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
2-(2-Formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Formylbenzoic acid: Lacks the additional phenyl ring, making it less sterically hindered and potentially more reactive in certain reactions.
2-Phenylbenzoic acid: Lacks the formyl group, limiting its reactivity in formylation and related reactions.
Benzaldehyde: Contains a formyl group but lacks the benzoic acid moiety, making it less versatile in terms of chemical transformations.
Uniqueness: 2-(2-Formylphenyl)benzoic acid is unique due to the presence of both a formyl group and a benzoic acid moiety, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(2-formylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEWGTWUNXITOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383354 | |
Record name | 2-(2-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6720-26-9 | |
Record name | 2-(2-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6720-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-formylphenyl)benzoic acid in atmospheric chemistry research?
A1: this compound was identified as a major product in the heterogeneous reaction of ozone with phenanthrene particles. [] This reaction, occurring on the surface of airborne particles, contributes to the formation of secondary organic aerosols (SOA), which impact air quality and climate. [] Understanding the formation mechanisms and products of such reactions, like the production of this compound, is crucial for modeling atmospheric processes and developing mitigation strategies.
Q2: How is this compound formed from phenanthrene in the atmosphere?
A2: The study demonstrated that ozone can react with phenanthrene particles through two primary pathways. [] In one pathway, ozone attacks the aromatic ring structure of phenanthrene, leading to the formation of 2,2'-diformylbiphenyl. [] This diformyl compound can further react with ozone, ultimately producing this compound. [] This finding highlights the complex, multi-step oxidation processes that occur in the atmosphere, transforming primary emissions into a variety of secondary products.
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